molecular formula C9H5F3N2O2 B8689795 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No. B8689795
M. Wt: 230.14 g/mol
InChI Key: XVPYIVBONOKJBV-UHFFFAOYSA-N
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Patent
US09115120B2

Procedure details

A solution of N-(4-(3-bromophenyl)-3-oxobutan-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxamide (200 mg, 0.4 mmol) in POCl3 (5 mL) was stirred at 110° C. for 5 h, cooled to RT, concentrated, and neutralized with aqueous K2CO3 (˜8M). The residue was diluted with H2O, and extracted with EtOAc. The combined organic layers were washed with H2O and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by prep-TLC (Petroleum ether:EtOAc=5:1) to afford 545-(3-bromobenzyl)-4-methyloxazol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (100 mg, 52%) as a white solid. MS (ES+) C20H13BrF3N2O2 requires: 479, 481, found: no desired peak; 1H NMR (500 MHz, CDCl3) δ 8.23 (d, J=9.0 Hz, 2H), 7.42-7.31 (m, 4H), 7.23-7.
Name
N-(4-(3-bromophenyl)-3-oxobutan-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxamide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=C(CC(=O)C(NC([C:15]2[O:19][N:18]=[C:17]([C:20]3[CH:25]=[CH:24][C:23]([O:26][C:27]([F:30])([F:29])[F:28])=[CH:22][CH:21]=3)[N:16]=2)=O)C)C=CC=1>O=P(Cl)(Cl)Cl>[F:30][C:27]([F:28])([F:29])[O:26][C:23]1[CH:22]=[CH:21][C:20]([C:17]2[N:16]=[CH:15][O:19][N:18]=2)=[CH:25][CH:24]=1

Inputs

Step One
Name
N-(4-(3-bromophenyl)-3-oxobutan-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxamide
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(C(C)NC(=O)C1=NC(=NO1)C1=CC=C(C=C1)OC(F)(F)F)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-TLC (Petroleum ether:EtOAc=5:1)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=NOC=N1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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